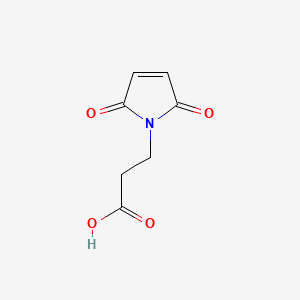

3-Maleimidopropionic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-2H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTPJBLLJJNPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341526 | |

| Record name | 3-Maleimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-55-4 | |

| Record name | 3-Maleimidopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Maleimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Maleimidopropionic Acid from Maleic Anhydride and β-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Maleimidopropionic acid, a valuable heterobifunctional crosslinking reagent, from the starting materials maleic anhydride (B1165640) and β-alanine. This synthesis is a cornerstone for the development of bioconjugates, drug delivery systems, and various therapeutic agents.[1][2] this compound contains a maleimide (B117702) group that reacts with thiols and a carboxylic acid group that can be coupled with primary amines, making it a versatile linker in bioconjugation.[1][3][4]

Reaction Pathway and Mechanism

The synthesis of this compound from maleic anhydride and β-alanine is a two-step process. The first step involves the nucleophilic attack of the amino group of β-alanine on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate maleamic acid, N-(3-carboxy-acryloyl)-β-alanine. The second step is an intramolecular cyclization via dehydration, which forms the stable five-membered maleimide ring. Acetic acid is a commonly used solvent as it facilitates both the initial reaction and the subsequent dehydration at elevated temperatures.

Reaction Scheme

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols derived from literature sources. These protocols provide a basis for the laboratory synthesis of this compound.

Protocol 1: Two-Step Synthesis in Acetic Acid

This protocol involves the initial formation of the maleamic acid at room temperature, followed by cyclization at a higher temperature.

-

Reagents and Materials:

-

Maleic anhydride (5.00 g)

-

β-alanine (4.54 g)

-

Glacial Acetic Acid (AcOH)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

A solution of maleic anhydride (5.00 g) in 50 mL of acetic acid is added dropwise to a solution of β-alanine (4.54 g) in 50 mL of acetic acid.

-

The mixture is stirred at room temperature for 3 hours.

-

An additional 70 mL of acetic acid is added, and the reaction temperature is increased to 115 °C. The mixture is stirred overnight.

-

After cooling, the excess solvent is removed under reduced pressure, yielding an orange oil.

-

The crude product is washed with toluene (3 x 30 mL).

-

The product is then purified by flash chromatography on a silica column using a 9:1 mixture of dichloromethane and ethyl acetate as the eluent to obtain this compound as a white solid.[3]

-

Protocol 2: One-Pot Reflux in Acetic Acid

This protocol is a more direct one-pot method where the reaction is carried out at reflux temperature from the start.

-

Reagents and Materials:

-

Maleic anhydride (3.21 g, 32.78 mmol)

-

β-alanine (3 g, 33.67 mmol)

-

Glacial Acetic Acid (AcOH, 30 mL)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

-

Procedure:

-

A suspension of maleic anhydride (3.21 g) and β-alanine (3 g) in 30 mL of glacial acetic acid is prepared in a round-bottom flask.

-

The mixture is heated to reflux, with a bath temperature of 170-180°C, for 90 minutes.

-

The reaction mixture is then cooled and concentrated.

-

The crude product is purified by silica gel column chromatography, eluting with a 1:1 mixture of ethyl acetate and hexanes. This procedure affords this compound with a reported yield of 67%.[5]

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Parameter | Protocol 1 | Protocol 2 |

| Solvent | Acetic Acid | Acetic Acid |

| Temperature | Room temp, then 115°C | Reflux (170-180°C bath) |

| Reaction Time | 3h at RT, then overnight | 90 minutes |

| Purification | Flash chromatography | Column chromatography |

| Yield | Not specified | 67%[5] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C7H7NO4 | [4] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | White to Pale Yellow Solid | [3] |

| Melting Point | 103-106 °C | [3] |

| Solubility | Soluble in methanol, DMF, alcohol, DMSO; Slightly soluble in water | [3] |

| ¹H NMR (CDCl₃) | δ 10.87 (brs, 1H), 6.72 (s, 2H), 3.84 (t, J = 7.2 Hz, 2H), 2.71 (t, J = 7.2 Hz, 2H) ppm | [6] |

| ¹H NMR (DMSO-d6) | δ 3.63 (t, J=7.3 Hz), 2.51 (t, J=7.3 Hz) | [7] |

| ¹³C NMR (DMSO-d6) | δ 172.54, 165.52, 135.94, 34.82, 31.45 | [7] |

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its derivatives are extensively used as crosslinkers in various applications:

-

Bioconjugation: The maleimide group selectively reacts with thiol groups in proteins and peptides, while the carboxylic acid can be activated to react with amine groups.[3][4]

-

Drug Delivery: It is a component in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.[8]

-

PROTACs: This molecule serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[9]

-

Surface Modification: It can be used to functionalize surfaces for the immobilization of biomolecules.[8]

References

- 1. CAS 7423-55-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 7423-55-4 [chemicalbook.com]

- 4. This compound, 7423-55-4 | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. cenmed.com [cenmed.com]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Solubility and Application of 3-Maleimidopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Maleimidopropionic acid in Dimethyl Sulfoxide (DMSO) and water. It also details experimental protocols for solubility determination and illustrates its primary application as a heterobifunctional crosslinker in bioconjugation, a critical process in drug development.

Core Topic: Solubility of this compound

This compound is a valuable reagent in the field of bioconjugation, frequently employed to link molecules together, such as in the formation of antibody-drug conjugates (ADCs). Its utility is fundamentally influenced by its solubility in common laboratory solvents.

Data Presentation: Quantitative Solubility

The solubility of this compound in DMSO and water is summarized in the table below. These values are crucial for preparing stock solutions and designing experimental conditions.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 100 mg/mL[1] | 591.26 mM[1] | Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |

| Water | ≥ 100 mg/mL[1] | ≥ 591.26 mM[1] | The "≥" symbol indicates that while the compound is soluble at this concentration, the saturation point has not been determined.[1] One source describes it as slightly soluble in water. |

Experimental Protocols

Determining Thermodynamic Solubility: The Shake-Flask Method

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Water)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Vials or flasks with secure caps

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a chemically inert filter that does not bind the compound.

-

Quantification: Carefully take a known volume of the clear supernatant and dilute it with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Back-calculate the original concentration of the saturated solution based on the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualization: Application in Bioconjugation

This compound is a heterobifunctional crosslinker, containing both a maleimide (B117702) group and a carboxylic acid group. This dual functionality allows for the sequential conjugation of two different molecules. The maleimide group reacts with sulfhydryl (thiol) groups, while the carboxylic acid can be activated to react with primary amines. A primary application of this is in the synthesis of antibody-drug conjugates (ADCs).

The following diagram illustrates a typical workflow for the bioconjugation of a drug to an antibody using this compound.

Caption: Workflow for ADC synthesis using this compound.

This guide provides essential information for the effective use of this compound in research and development. Understanding its solubility and the protocols for its application is key to successful bioconjugation and the development of novel therapeutics.

References

An In-depth Technical Guide to 3-Maleimidopropionic Acid (CAS 7423-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Maleimidopropionic acid (3-MPA), identified by CAS number 7423-55-4, is a heterobifunctional crosslinking reagent integral to the fields of bioconjugation, drug delivery, and diagnostics.[1] Its structure, featuring a reactive maleimide (B117702) group and a terminal carboxylic acid, allows for the covalent linkage of molecules, most notably the conjugation of proteins, peptides, and other biomolecules.[2][3] The maleimide moiety exhibits high selectivity for sulfhydryl groups, such as those found in cysteine residues, forming stable thioether bonds.[1] Concurrently, the carboxylic acid can be activated to react with primary amines, creating stable amide bonds.[2][3] This dual reactivity makes 3-MPA a versatile tool for creating precisely defined bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[4][5] This guide provides a comprehensive overview of the properties, experimental protocols, and applications of this compound.

Core Properties of this compound

The utility of this compound in various scientific applications is underpinned by its distinct chemical and physical properties.

Chemical & Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.13 g/mol | [6] |

| Appearance | White to off-white solid/crystalline powder | [1][4][7] |

| Melting Point | 103-106 °C | [7] |

| Boiling Point | 382.5 °C at 760 mmHg | [7] |

| Density | 1.473 g/cm³ | [7] |

| pKa | 4.18 ± 0.10 (Predicted) | [7] |

Solubility & Storage

Proper dissolution and storage are critical for maintaining the reactivity and stability of this compound.

| Parameter | Details | References |

| Solubility | Soluble in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in water. Insoluble in ether. | [4][7][8] |

| Storage Conditions | Store at -15°C to -20°C for long-term storage. Some suppliers recommend 2-8°C. It is sensitive to moisture and light. | [2][7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, including its synthesis, conjugation to proteins, and its application in studying signaling pathways.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with β-alanine.[9]

Materials:

-

Maleic anhydride

-

β-alanine

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a solution of maleic anhydride in glacial acetic acid (e.g., 5.00 g in 50 mL).

-

Prepare a solution of β-alanine in glacial acetic acid (e.g., 4.54 g in 50 mL).

-

Add the maleic anhydride solution dropwise to the β-alanine solution while stirring at room temperature.

-

Continue stirring the mixture for 3 hours at room temperature.

-

Add additional glacial acetic acid (e.g., 70 mL) and increase the temperature to 115 °C.

-

Stir the reaction mixture overnight.

-

After approximately 1 hour of heating, an orange oil should form.

-

Remove the excess solvent under reduced pressure.

-

Wash the resulting product with toluene (3 x 30 mL).

-

Purify the crude product by flash chromatography on a silica (B1680970) column using a mobile phase of DCM/ethyl acetate (e.g., 9:1) to obtain the final white solid product of this compound.[9]

Protein Conjugation via Thiol-Maleimide Coupling

This protocol describes the conjugation of a cysteine-containing peptide to a carrier protein, such as bovine serum albumin (BSA), that has been activated with this compound. This is a common strategy for producing immunogens for antibody production.

Materials:

-

Maleimide-Activated BSA (prepared using this compound N-hydroxysuccinimide ester)

-

Cysteine-containing peptide

-

Conjugation Buffer (e.g., 20 mM sodium phosphate (B84403), 100 mM EDTA, 80 mM sucrose, pH 6.6)

-

Ultrapure water

-

Nitrogen gas

-

Reaction vial with a stirring bar

-

Desalting column or dialysis equipment

Procedure:

-

Reconstitution of Maleimide-Activated BSA: Slowly open a vial of lyophilized Maleimide-Activated BSA to release the vacuum. Reconstitute the protein in ultrapure water to a final concentration of 5 mg/mL. The resulting solution will be in a buffer such as 20 mM sodium phosphate, 230 mM NaCl, 2 mM EDTA, and 80 mM sucrose, at pH 6.6. Mix gently; do not vortex. Use the reconstituted protein immediately.[4]

-

Peptide Preparation: Dissolve the cysteine-containing peptide (e.g., 5 mg of a ~1,500 Da peptide) in 0.5 mL of Conjugation Buffer or ultrapure water.[4]

-

Conjugation Reaction: Immediately mix the peptide solution with the Maleimide-Activated BSA solution in a reaction vial. It is recommended to use a molar excess of the peptide to the maleimide groups on the BSA to ensure complete conjugation.[3]

-

Degassing: While stirring, degas the reaction mixture under a gentle stream of nitrogen for 1-2 minutes to prevent oxidation of the sulfhydryl groups.[4]

-

Incubation: Cap the reaction vial and continue stirring for 2 hours at room temperature or overnight at 2-8 °C.[4]

-

Purification: Purify the conjugate to remove unreacted peptide and other reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[3]

Investigation of VEGF Signaling Pathway using a 3-MPA Conjugated Peptide

This protocol outlines the preparation and use of a peptide conjugated with this compound (MPA) to study its effect on the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells.[7]

Materials:

-

Custom-synthesized peptide with a C-terminal MPA (e.g., F56-CM)

-

Human Serum Albumin (HSA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture reagents

-

Antibodies for Western blotting (e.g., anti-VEGFR1, anti-phospho-VEGFR1, anti-Akt, anti-phospho-Akt)

Procedure:

-

Preparation of Peptide-Albumin Conjugate:

-

Solubilize the MPA-modified peptide in DMSO to a concentration of 10 mM.[7]

-

Dilute the peptide solution to 1 mM in a 25% human serum albumin solution (in 100 mM phosphate buffer, pH 7.4). The molar ratio of peptide to albumin should be approximately 1:3.[7]

-

Incubate the mixture at 37 °C for 3 hours to allow for conjugation between the maleimide group of the peptide and the free cysteine (Cys34) of albumin.[7]

-

Confirm conjugation using MALDI-TOF mass spectrometry.[7]

-

-

Cellular Assay:

-

Culture HUVECs according to standard protocols.

-

Treat the HUVECs with the MPA-peptide-albumin conjugate at a desired concentration.

-

Stimulate the cells with VEGF to activate the VEGF signaling pathway.

-

Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key signaling proteins like VEGFR1 and Akt.[7]

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways related to the application of this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences research and drug development. Its well-defined reactivity with both amine and sulfhydryl groups allows for the precise construction of complex biomolecular conjugates. The experimental protocols provided in this guide offer a starting point for researchers to utilize 3-MPA in their specific applications, from synthesizing the compound to applying it in the study of cellular signaling pathways. As the demand for targeted therapeutics and advanced diagnostic tools continues to grow, the importance of reagents like this compound in enabling these innovations will undoubtedly increase.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ejbiotechnology.info [ejbiotechnology.info]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Development of a novel albumin-based and maleimidopropionic acid-conjugated peptide with prolonged half-life and increased in vivo anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. mdpi.com [mdpi.com]

3-Maleimidopropionic acid as a heterobifunctional crosslinking reagent

An In-depth Technical Guide to 3-Maleimidopropionic Acid as a Heterobifunctional Crosslinking Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (3-MPA), a versatile heterobifunctional crosslinking reagent. It details the core chemistry, reaction mechanisms, experimental protocols, and critical applications in bioconjugation, diagnostics, and therapeutics, with a focus on antibody-drug conjugates (ADCs) and PROTACs.

Introduction to this compound

This compound is a sulfhydryl and amine-reactive heterobifunctional crosslinker.[1][2] Its structure features two key functional groups: a maleimide (B117702) group and a terminal carboxylic acid.[1][3] This dual reactivity allows for the sequential and specific covalent conjugation of two different biomolecules.

The maleimide moiety reacts with high specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[4] The carboxylic acid group can be activated to react with primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of a protein.[1][3] This specificity makes 3-MPA and its derivatives invaluable tools for creating precisely defined bioconjugates, from fluorescently labeled proteins to complex therapeutic agents like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6]

Physicochemical Properties and Handling

Proper handling and storage are crucial for maintaining the reactivity of this compound and its activated forms, such as N-hydroxysuccinimide (NHS) esters.

| Property | Data |

| Synonyms | N-Maleoyl-β-alanine, 3-Maleimidopropanoic acid |

| CAS Number | 7423-55-4[1][3] |

| Molecular Formula | C₇H₇NO₄[3][6] |

| Molecular Weight | 169.13 g/mol [6] |

| Appearance | White to off-white or pale yellow solid[1][6] |

| Melting Point | 103-106 °C[1] |

| Solubility | Soluble in DMSO, DMF, methanol; slightly soluble in water[1][6] |

| Storage Conditions | Store at 4°C or -20°C, protected from light and moisture.[3][6] Stock solutions should be used promptly or aliquoted and stored at -80°C for up to 6 months.[6] |

Core Chemistry and Reaction Mechanisms

The utility of 3-MPA is rooted in the distinct reactivity of its two functional ends. The reactions are highly efficient and can be performed under mild, biologically compatible conditions.

Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol group is the cornerstone of 3-MPA's function. It proceeds via a Michael addition mechanism, where the thiol attacks the electron-deficient double bond of the maleimide ring.[7][8]

-

Specificity : This reaction is highly chemoselective for thiols at a pH range of 6.5-7.5.[7][9] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[7][9]

-

Bond Formation : It forms a stable covalent thiosuccinimide bond.[7][8]

-

Conditions : The reaction is rapid and proceeds efficiently in aqueous buffers without the need for a catalyst.[7]

Carboxylic Acid-Amine Conjugation

The carboxylic acid group of 3-MPA is not inherently reactive towards amines. It must first be activated to form a more reactive species, typically an ester.

-

Activation : Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS).[1][3] This forms a semi-stable NHS ester.

-

Reaction : The activated NHS ester readily reacts with primary amines (e.g., on lysine residues) at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.

Stability and Critical Considerations

While powerful, maleimide chemistry is subject to side reactions and stability issues that researchers must consider for successful and reproducible conjugation.

Hydrolysis and Reversibility

-

Maleimide Hydrolysis : The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring and renders it unreactive to thiols.[9] This susceptibility increases with pH.[9] Therefore, maleimide-containing reagents should not be stored in aqueous solutions for extended periods.[9]

-

Thiosuccinimide Stability : After conjugation, the resulting thiosuccinimide ring can also undergo hydrolysis. This is often a desired outcome as the ring-opened product is more stable and not susceptible to a retro-Michael reaction.[10][11] The retro-Michael reaction, where the thiol-maleimide bond reverses, can lead to off-target effects and payload migration in ADCs.[9]

-

Catalysis of Hydrolysis : The hydrolysis of the thiosuccinimide ring can be slow. Studies have shown that catalysts like molybdate (B1676688) and chromate, or treatment at a higher pH after conjugation, can accelerate this process to ensure a stable, irreversible linkage.[10][12][13]

Reaction Conditions

Optimizing reaction parameters is key to maximizing yield and minimizing unwanted side products.

| Parameter | Recommendation | Rationale |

| pH for Thiol Reaction | 6.5 - 7.5[7][9] | Maximizes selectivity for thiols over amines and minimizes maleimide hydrolysis.[9] |

| pH for Amine Reaction | 7.2 - 8.5 | Efficiently deprotonates primary amines for nucleophilic attack on the activated ester. |

| Buffers | Phosphate (B84403), HEPES, Bicarbonate | Avoid buffers containing primary amines (e.g., Tris) for NHS ester reactions or thiols (e.g., DTT) for maleimide reactions. |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | To reduce disulfide bonds and free up cysteine thiols for conjugation. TCEP does not contain a thiol and will not compete in the maleimide reaction. |

| Quenching | Free thiols (e.g., cysteine, β-mercaptoethanol) | To quench excess maleimide reagent after the reaction is complete. |

Experimental Protocols

The following are generalized protocols. Molar ratios, concentrations, and incubation times should be optimized for specific applications.

Protocol 1: Two-Step Crosslinking of Protein A (Amine) to Protein B (Thiol)

This protocol utilizes an activated ester of 3-MPA, such as this compound N-hydroxysuccinimide ester (BMPS).[14][15]

Workflow Diagram:

Methodology:

-

Preparation : Dissolve Protein A in an amine-free buffer (e.g., PBS), pH 7.2-8.0. Dissolve BMPS in a water-miscible organic solvent like DMSO.

-

Activation Reaction : Add a 10- to 20-fold molar excess of dissolved BMPS to the Protein A solution. Incubate for 30-60 minutes at room temperature.

-

Purification : Remove excess, non-reacted BMPS using a desalting column or dialysis, exchanging the buffer to one suitable for the thiol reaction (e.g., PBS, pH 6.5-7.2).

-

Thiol Preparation : If Protein B has intramolecular disulfide bonds, reduce them by incubating with a 100-fold molar excess of TCEP for 20-30 minutes.[4] Purify Protein B via a desalting column to remove the TCEP.

-

Conjugation Reaction : Immediately mix the maleimide-activated Protein A with the thiol-containing Protein B. A 2- to 10-fold molar excess of the activated protein is often used. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching : Add a final concentration of 10-50 mM cysteine or β-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

-

Final Purification : Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 2: Modification of a Thiol to Introduce a Carboxylic Acid

This protocol uses 3-MPA to convert a sulfhydryl group on a molecule into a reactive carboxyl group for subsequent EDC/NHS chemistry.[16]

Methodology:

-

Preparation : Dissolve the thiol-containing molecule (e.g., a peptide) in a degassed, amine-free buffer (e.g., phosphate buffer), pH 6.5-7.5.[4]

-

Reaction : Add a 10- to 50-fold molar excess of this compound to the solution.

-

Incubation : Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2-4 hours at room temperature.

-

Purification : Remove excess 3-MPA via dialysis, desalting column, or HPLC. The resulting molecule now has a terminal carboxylic acid.

-

Subsequent Use : This newly introduced carboxyl group can be activated with EDC and NHS for conjugation to an amine-containing molecule, as described in section 3.2.

Applications in Drug Development and Research

The unique capabilities of 3-MPA have made it a central reagent in several cutting-edge areas of biotechnology and medicine.

-

Antibody-Drug Conjugates (ADCs) : In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. 3-MPA derivatives are critical components of the linkers that connect the drug to the antibody, often via cysteine residues on the antibody.[5]

-

PROTACs : 3-MPA can be incorporated as a linker in PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[6]

-

Drug Delivery and Half-Life Extension : Peptides and small-molecule drugs can be modified with 3-MPA to enable in-vivo conjugation to the free thiol on serum albumin (Cys34).[17] This binding significantly extends the drug's circulatory half-life, improving its therapeutic window.[17]

-

Bioconjugation and Diagnostics : The reagent is widely used to prepare enzyme-antibody conjugates for immunoassays, attach proteins to surfaces for biosensors, and label proteins with fluorescent dyes for imaging applications.[5][18][19]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of biomolecules. Its ability to selectively target sulfhydryl and amine groups under mild conditions has made it an indispensable tool in drug development, diagnostics, and fundamental biological research. A thorough understanding of its reaction chemistry, stability, and potential side reactions is critical for researchers to harness its full potential in creating novel and effective bioconjugates.

References

- 1. This compound | 7423-55-4 [chemicalbook.com]

- 2. Cas Landing [thermofisher.com]

- 3. This compound, 7423-55-4 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. bachem.com [bachem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Maleimide - Wikipedia [en.wikipedia.org]

- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalysis of imido group hydrolysis in a maleimide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. covachem.com [covachem.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. 3-Maleimidopropanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 17. Development of a novel albumin-based and maleimidopropionic acid-conjugated peptide with prolonged half-life and increased in vivo anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cas 7423-55-4,this compound | lookchem [lookchem.com]

- 19. chemimpex.com [chemimpex.com]

The Cornerstone of Bioconjugation: A Technical Guide to Thiol-Reactive N-Substituted Maleimides

For Researchers, Scientists, and Drug Development Professionals

The selective and efficient covalent modification of biomolecules is a foundational pillar of modern biotechnology and pharmaceutical development. Among the arsenal (B13267) of chemical strategies, the reaction between N-substituted maleimides and thiols stands out for its remarkable specificity, rapid kinetics under mild physiological conditions, and broad applicability. This in-depth technical guide provides a comprehensive exploration of the core chemistry, experimental considerations, and impactful applications of N-substituted maleimides in bioconjugation, with a particular focus on their pivotal role in the creation of targeted therapeutics.

The Core Chemistry: A Selective Michael Addition

The power of maleimide (B117702) chemistry lies in its highly efficient and selective reaction with thiol groups, predominantly found in the cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring.[1][2][3] This results in the formation of a stable, covalent thioether bond.[2][]

The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[2][3][] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, making it an ideal tool for the specific modification of cysteine residues.[2][6]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Key Parameters Influencing the Conjugation Reaction

The success and specificity of maleimide-thiol conjugation are critically dependent on several experimental parameters. Meticulous control of these factors is essential to maximize the yield of the desired bioconjugate and minimize the occurrence of side reactions.

| Parameter | Optimal Range/Condition | Rationale and Considerations |

| pH | 6.5 - 7.5 | Balances thiol nucleophilicity with minimizing amine reactivity and maleimide hydrolysis.[2][3][] At pH 7, the reaction with thiols is ~1000x faster than with amines.[2][6] |

| Temperature | 4°C to 25°C (Room Temperature) | Reactions are typically faster at room temperature (30 min - 2 hours).[7] Lower temperatures (4°C, overnight) are recommended for sensitive proteins to minimize degradation.[7][8] |

| Buffer Composition | Phosphate, Tris, HEPES | These buffers are effective in maintaining the desired pH and generally do not interfere with the reaction.[7][8][9] Buffers should be degassed to prevent oxidation of thiols.[8][9] |

| Reactant Concentration | 1-10 mg/mL protein | A molar excess of the maleimide reagent (typically 10-20 fold) is used to drive the reaction to completion.[7][10] |

| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | Often required to reduce disulfide bonds and free up cysteine thiols for reaction.[8][9] TCEP is preferred as it does not contain a thiol group itself.[11] |

Stability of the Thioether Adduct: A Critical Consideration

While the thioether bond formed is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[11][12][13] This can lead to the dissociation of the conjugate and potential off-target effects.

To address this instability, several strategies have been developed:

-

Hydrolysis of the Succinimide Ring: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming a maleamic acid derivative that is no longer reactive towards thiols.[2][6] If hydrolysis occurs after the thioether bond has formed, the resulting ring-opened structure is more stable and less susceptible to the retro-Michael reaction.[14][15] Electron-withdrawing N-substituents on the maleimide can accelerate this stabilizing hydrolysis.[14][16]

-

Next-Generation Maleimides: Novel maleimide derivatives, such as those substituted at the 3- and 4-positions of the maleimide ring, have been developed to re-bridge reduced interchain disulfide bonds in antibodies, creating a more stable linkage.[17]

Caption: Competing pathways of the maleimide-thiol adduct.

Experimental Protocols

The following provides a generalized workflow for the conjugation of an N-substituted maleimide to a thiol-containing protein.

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Protocol 1: Reduction of Protein Disulfide Bonds

-

Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[8][9]

-

Prepare a fresh stock solution of a non-thiol-containing reducing agent, such as TCEP.

-

Add a 50-100 fold molar excess of TCEP to the protein solution.[2][10]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[2][8]

Protocol 2: Maleimide-Thiol Conjugation

-

Immediately before use, dissolve the N-substituted maleimide reagent in a suitable dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.[8][11]

-

Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[2][7]

-

Flush the reaction vial with an inert gas, seal, and mix gently.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7][8] If using a fluorescent maleimide, protect the reaction from light.

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (gel filtration), dialysis, or HPLC to remove excess unreacted maleimide and reducing agent.[2][7]

Applications in Drug Development: A Focus on Antibody-Drug Conjugates (ADCs)

A prominent and impactful application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[2][3][] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing off-target toxicity.[]

The maleimide-thiol reaction is frequently employed to attach the cytotoxic payload to the antibody.[2][] This is often achieved by engineering cysteine residues into the antibody backbone at specific sites.[2] The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[2] This site-specific conjugation is crucial for the safety and efficacy of the ADC.[2]

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. benchchem.com [benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. communities.springernature.com [communities.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]

An In-depth Technical Guide to 3-Maleimidopropionic Acid NHS Ester: Structure, Function, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Maleimidopropionic acid N-hydroxysuccinimide (NHS) ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details its chemical structure, mechanism of action, and provides structured data on its properties, alongside detailed experimental protocols for its application.

Core Structure and Properties

This compound NHS ester is a versatile molecule featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. This dual functionality allows for the sequential or simultaneous conjugation of molecules bearing primary amines and sulfhydryl (thiol) groups, respectively.

The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2] This reaction is most efficient at a pH range of 7 to 9.[2] The maleimide group specifically reacts with sulfhydryl groups, found in cysteine residues, to form stable thioether bonds.[1][2] This reaction is most effective in the pH range of 6.5 to 7.5.[2] The specificity of these reactions allows for controlled and directed conjugation of biomolecules.

Chemical and Physical Properties:

| Property | Value | Reference(s) |

| Synonyms | BMPS, N-Succinimidyl 3-maleimidopropionate, 3-(Maleimido)propionic acid N-succinimidyl ester | [3] |

| CAS Number | 55750-62-4 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O₆ | [3] |

| Molecular Weight | 266.21 g/mol | [3] |

| Appearance | White to off-white solid | [4][5] |

| Purity | ≥98% (HPLC) | [3][5] |

| Melting Point | 167-171 °C | [3] |

| Solubility | Soluble in DMSO, DMF; Insoluble in water | [4][6] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1] |

Mechanism of Action and Bioconjugation Workflow

The utility of this compound NHS ester lies in its ability to act as a molecular bridge, linking two different molecules. A common application is in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to a specific target, such as a cancer cell, thereby minimizing off-target toxicity.

The general workflow for creating an ADC using this crosslinker involves two main steps:

-

Antibody Modification: The NHS ester end of the crosslinker reacts with lysine residues on the antibody, introducing a maleimide group onto the antibody surface.

-

Drug Conjugation: A thiol-containing drug is then reacted with the maleimide-functionalized antibody to form the final ADC.

The following Graphviz diagram illustrates this logical workflow.

Caption: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

General Protocol for Protein Labeling with this compound NHS Ester

This protocol describes the first step of the bioconjugation process: activating a protein with the crosslinker to introduce maleimide groups.

Materials:

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound NHS ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., size-exclusion chromatography, SEC).

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.

-

Crosslinker Solution Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

-

Purification: Remove the excess crosslinker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., PBS with EDTA, pH 6.5-7.0).

Protocol for Conjugation of a Thiol-Containing Molecule to a Maleimide-Activated Protein

This protocol outlines the second step: conjugating a thiol-containing molecule (e.g., a drug or a peptide) to the maleimide-activated protein.

Materials:

-

Maleimide-activated protein from the previous protocol.

-

Thiol-containing molecule.

-

Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0.

-

Capping reagent: 100 mM N-ethylmaleimide or cysteine in reaction buffer.

Procedure:

-

Thiolated Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-activated protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be performed in an oxygen-free environment (e.g., by purging with nitrogen or argon) to prevent oxidation of the thiol groups.

-

Capping Unreacted Maleimides: Add the capping reagent to a final concentration of 1-2 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

-

Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Quantitative Data

Reactivity and Stability

The reactivity of this compound NHS ester is highly dependent on pH. The NHS ester reacts with primary amines optimally at pH 7-9, while the maleimide group reacts with sulfhydryls optimally at pH 6.5-7.5.[2]

The stability of the NHS ester in aqueous solutions is limited due to hydrolysis. The rate of hydrolysis increases with increasing pH.

Half-life of NHS Ester Hydrolysis:

| pH | Temperature | Half-life | Reference(s) |

| 7.0 | 4°C | ~4-5 hours | [7] |

| 8.6 | 4°C | ~10 minutes | [7] |

It is crucial to prepare the NHS ester solution immediately before use and to work efficiently to maximize conjugation yield.

The thioether bond formed between the maleimide and a thiol is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the exchange of the conjugated thiol.

Solubility

| Solvent | Solubility | Reference(s) |

| Dimethyl sulfoxide (DMSO) | Soluble | [4][6] |

| Dimethylformamide (DMF) | Soluble | [4][6] |

| Water | Insoluble | [4] |

Due to its low aqueous solubility, stock solutions of this compound NHS ester are typically prepared in anhydrous DMSO or DMF and then added to the aqueous reaction mixture.

Applications in Research and Drug Development

The unique properties of this compound NHS ester make it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): As detailed in this guide, it is widely used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[5]

-

Protein Labeling: It is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, microscopy, and other detection methods.

-

Peptide Modification: It can be used to cyclize peptides or to conjugate them to carrier proteins to enhance immunogenicity for vaccine development.[5]

-

Surface Immobilization: Biomolecules can be immobilized onto surfaces functionalized with either amine or thiol groups for applications in biosensors and microarrays.

-

Fluorescence Immunoassays: It is used to crosslink haptens to enzymes or fluorogenic substrates to peptidic antigens.[3]

Conclusion

This compound NHS ester is a powerful and versatile heterobifunctional crosslinker that has become indispensable in the toolbox of researchers and drug developers. Its ability to efficiently and specifically link amine- and thiol-containing molecules has enabled significant advancements in targeted therapies, diagnostics, and fundamental biological research. A thorough understanding of its structure, reactivity, and the protocols for its use is essential for its successful application in creating novel bioconjugates.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. biotium.com [biotium.com]

- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the Application of 3-Maleimidopropionic Acid as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4] The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[3][4] The composition, length, and attachment points of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[3]

Among the various chemical moieties used in linker synthesis, 3-Maleimidopropionic acid stands out as a valuable building block, particularly for its ability to form stable, covalent bonds with cysteine residues. This guide provides a comprehensive technical overview of the use of this compound in the design and synthesis of PROTACs.

This compound: A Covalent Linker Component

This compound is an alkyl chain-based linker that can be incorporated into PROTACs.[5][6][7][8] Its key feature is the maleimide (B117702) group, an α,β-unsaturated carbonyl compound that readily reacts with sulfhydryl groups of cysteine residues via a Michael addition reaction. This forms a stable thioether bond, enabling the covalent attachment of the PROTAC to a target protein or an E3 ligase ligand containing an accessible cysteine.

Chemical Structure:

Application in PROTAC Design: Targeting KRAS G12C

A prominent application of maleimide-containing linkers is in the development of PROTACs targeting the oncogenic KRAS G12C mutant protein.[9][10] The G12C mutation introduces a cysteine residue at position 12, which is absent in the wild-type protein. This unique cysteine provides a handle for covalent inhibitors and has been successfully exploited in the design of KRAS G12C-targeting PROTACs.[9][11]

These PROTACs typically consist of a warhead that covalently binds to the Cys12 of KRAS G12C, a linker, and a ligand for an E3 ligase such as VHL or cereblon.[10][11] The maleimide moiety, often derived from precursors like this compound, can be a key component of the warhead itself or part of the linker that connects a non-covalent warhead to the E3 ligase ligand.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[10]

Below is a summary of representative data for KRAS G12C-targeting PROTACs, highlighting the potential of this therapeutic strategy.

| PROTAC | Target | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | Cell Line(s) |

| LC-2 | KRAS G12C | VHL | 0.25 - 0.76 | >90 | MIA PaCa-2, H358, H2122 |

| Representative Compound | KRAS G12C | VHL | 0.1 | 90 | Not Specified |

Note: The specific linker composition for these PROTACs may vary, but they exemplify the degradation efficiency achievable with covalent targeting of KRAS G12C, a strategy often employing maleimide chemistry.[10][11]

Experimental Protocols

General Synthesis of a this compound-Containing PROTAC

This protocol outlines a general, two-step procedure for incorporating this compound into a PROTAC.

Step 1: Activation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

-

Add a coupling agent such as HATU (1.1 eq) and an organic base like DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling with an Amine-Functionalized Molecule

-

To the activated this compound solution, add the amine-containing molecule (e.g., a warhead or E3 ligase ligand with a primary or secondary amine linker handle) (1.0 eq).

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired maleimide-functionalized intermediate. This intermediate can then be coupled to the other half of the PROTAC molecule.

Western Blotting for Protein Degradation Analysis

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Visualizations: Pathways and Workflows

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

KRAS G12C Signaling Pathway

Caption: Simplified KRAS G12C downstream signaling pathway.

PROTAC Synthesis and Evaluation Workflow

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and valuable building block in the construction of PROTACs, particularly for those designed to covalently engage with cysteine residues on the target protein. Its application in the development of KRAS G12C degraders underscores the potential of this chemistry in addressing challenging drug targets. The protocols and workflows provided in this guide offer a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs incorporating this important linker component. As the field of targeted protein degradation continues to evolve, the strategic use of covalent linkers derived from reagents like this compound will undoubtedly play a significant role in the development of next-generation therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 11. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 3-Maleimidopropionic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 3-Maleimidopropionic acid powder, a vital reagent in bioconjugation and pharmaceutical development. Adherence to these guidelines is crucial for ensuring the compound's integrity, reactivity, and the reproducibility of experimental outcomes.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid. The maleimide moiety readily and selectively reacts with thiol groups (sulfhydryls) on molecules like cysteine-containing peptides and proteins to form stable thioether bonds. The carboxylic acid group can be activated to react with primary amines, making it a versatile tool for conjugating different molecules. Its application is prominent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, as well as in protein labeling and immobilization. Given its reactive nature, understanding its stability and handling requirements is paramount.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 103-106 °C | [5] |

| Solubility | Soluble in DMSO, DMF, methanol, and alcohol. Slightly soluble in water. | [3][5] |

| CAS Number | 7423-55-4 | [1] |

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound powder. The primary concerns are hydrolysis of the maleimide ring and potential polymerization. Below is a summary of recommended storage conditions from various suppliers.

| Storage Parameter | Recommendation | Source |

| Temperature | Long-term storage at 2-8°C. Some suppliers recommend -20°C. | [1][3][6][7] |

| Atmosphere | Store in a tightly-closed container in a dry, well-ventilated area. Desiccate. | [6][8][9] |

| Light | Protect from light. | [3][8] |

| Container | Store in a tightly-closed, suitable container. | [6][10] |

Key Takeaway: For optimal stability, this compound powder should be stored in a tightly sealed container, protected from light, in a refrigerator (2-8°C) or freezer (-20°C), and under dry conditions.

Chemical Stability and Degradation Pathway

While specific quantitative stability data for this compound powder under various stress conditions (e.g., humidity, elevated temperature) is not extensively available in public literature, the primary degradation pathway of concern for maleimides, in general, is the hydrolysis of the maleimide ring. This reaction is accelerated by the presence of moisture and basic conditions, leading to the formation of a maleamic acid derivative, which is unreactive towards thiols.

The maleimide group's reactivity is central to its function. After conjugation with a thiol, the resulting thioether bond itself can be subject to degradation, particularly through retro-Michael addition and thiol exchange, especially in reducing environments.[11] However, for the powder form, preventing hydrolysis by maintaining dry storage conditions is the most critical factor.

Below is a diagram illustrating the structure of this compound and its potential hydrolysis.

Caption: Potential hydrolysis of this compound.

Recommended Handling and Experimental Protocols

Due to its potential as a skin, eye, and respiratory irritant, proper personal protective equipment (PPE) should always be used when handling this compound powder.[6][10]

5.1. Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10][12]

-

Eye Protection: Use chemical safety goggles or a face shield.[12]

-

Skin and Body Protection: A lab coat is required. For larger quantities, impervious clothing may be necessary.[13]

-

Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling the dust. If a fume hood is not available, use an approved particulate respirator.[10]

5.2. General Handling Workflow

The following workflow outlines the recommended procedure for handling this compound powder from storage to use.

Caption: Recommended handling workflow for this compound powder.

5.3. Experimental Protocol: General Considerations for Use

While specific protocols will vary based on the application, some general principles apply:

-

Solvent Choice: this compound is often dissolved in anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[3] The use of freshly opened or anhydrous solvents is crucial to prevent hydrolysis.

-

pH of Reaction: The reaction of the maleimide group with a thiol is most efficient at a pH range of 6.5-7.5. At pH values above 8.0, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for reaction with amines increases.

-

Stock Solutions: If preparing a stock solution, it is advisable to aliquot it into single-use volumes and store it at -80°C to minimize freeze-thaw cycles and exposure to moisture.[3] Stock solutions in DMSO may be stable for a limited time at -20°C or -80°C, but long-term stability should be validated for the specific storage conditions.[3]

Conclusion

The stability of this compound powder is contingent upon strict adherence to proper storage and handling protocols. By minimizing its exposure to moisture, light, and elevated temperatures, researchers can ensure the compound's reactivity and integrity for use in critical bioconjugation applications. The use of appropriate personal protective equipment and handling in a well-ventilated environment are essential for laboratory safety. While quantitative data on the powder's degradation kinetics is sparse, the qualitative guidelines provided by suppliers offer a robust framework for maintaining its quality over time.

References

- 1. This compound, 7423-55-4 | BroadPharm [broadpharm.com]

- 2. This compound | C7H7NO4 | CID 573621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 7423-55-4 [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. 3-(马来酰亚胺基)丙酸 N-羟基琥珀酰亚胺酯 ≥98.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. capotchem.cn [capotchem.cn]

- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 12. prochemonline.com [prochemonline.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Peptide Conjugation with 3-Maleimidopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide conjugation is a cornerstone technique in drug development, diagnostics, and life sciences research. The covalent attachment of molecules such as fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs to peptides can significantly enhance their therapeutic efficacy, pharmacokinetic properties, and utility in various assays. The reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue within a peptide, is a widely employed bioconjugation strategy due to its high selectivity and efficiency under mild, physiological conditions.[1][2][3][4] This Michael addition reaction results in the formation of a stable thioether bond.[1][2][]

3-Maleimidopropionic acid is a valuable crosslinking reagent that contains a thiol-reactive maleimide group and a carboxylic acid group. The carboxylic acid can be activated (e.g., as an NHS-ester) to react with primary amines, or it can be used for further modifications.[6][7] This application note provides a detailed, step-by-step protocol for the conjugation of a cysteine-containing peptide with this compound.

Principle of the Reaction

The conjugation process is based on the nucleophilic attack of the thiol group from a cysteine residue on the electron-deficient double bond of the maleimide ring of this compound. This reaction is highly specific for thiols at a pH range of 6.5-7.5, minimizing off-target reactions with other amino acid residues like lysine, which can become reactive at higher pH values.[8]

Quantitative Data Summary

The efficiency of maleimide-thiol conjugation can be influenced by several factors including pH, temperature, reaction time, and the molar ratio of the reactants. The following table summarizes typical quantitative data associated with this conjugation method.

| Parameter | Typical Value/Range | Notes |

| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity. Higher pH (>7.5) can lead to competitive reaction with amines and hydrolysis of the maleimide group.[8] Acidic conditions can suppress undesirable side reactions like thiazine (B8601807) formation with N-terminal cysteines.[9][10] |

| Molar Ratio (Maleimide:Peptide) | 10:1 to 20:1 | A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion.[11][12][13] However, the optimal ratio may need to be determined empirically for each specific peptide. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (e.g., 2-4 hours), while reactions at 4°C are slower (e.g., overnight) and may be preferred for sensitive peptides.[11][13] |

| Reaction Time | 2 hours to overnight | The reaction time depends on the temperature and the specific reactants. The progress can be monitored by analytical techniques like HPLC.[11][13] |

| Conjugation Efficiency | >80% | With optimized conditions, high conjugation efficiencies can be achieved. For example, one study reported an 84 ± 4% efficiency after 30 minutes at room temperature.[1] |

Experimental Workflow

The overall experimental workflow for the conjugation of a peptide with this compound involves several key stages, from preparation of the reactants to purification and analysis of the final conjugate.

Caption: Experimental workflow for peptide conjugation.

Experimental Protocols

This section provides a detailed methodology for the conjugation of a cysteine-containing peptide with this compound.

Materials and Reagents

-

Cysteine-containing peptide

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[1][6][11]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).[1][3][11]

-

Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][6][11]

-

Purification Supplies: HPLC system with a suitable column (e.g., C18), gel filtration columns (e.g., PD-10), or dialysis equipment.[1][11][12]

-

Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or LC-MS), HPLC with UV detector.[2]

Step 1: Preparation of the Cysteine-Containing Peptide

-

Dissolve the Peptide: Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[1][4][11] Degassing the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) is crucial to prevent oxidation of the thiol groups.[1][11]

-

Reduction of Disulfide Bonds (if necessary): Peptides can form intramolecular or intermolecular disulfide bonds, which will not react with maleimides.[4][6] If your peptide contains disulfide bonds, they must be reduced.

-

Add a 10-100 fold molar excess of TCEP to the peptide solution.[1][3][11]

-

Incubate the mixture at room temperature for 20-30 minutes.[11]

-

Note: Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide reagent, as it will compete for the reaction.[11] TCEP does not need to be removed.

-

Step 2: Preparation of the this compound Solution

-

Dissolve the Reagent: Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO.[1][6][11] A typical concentration is 10 mM.[11][12]

-

Vortex: Briefly vortex the solution to ensure it is fully dissolved.[11]

Step 3: The Conjugation Reaction

-

Combine Reactants: Add the desired molar excess (typically 10-20 fold) of the this compound solution to the peptide solution while gently stirring or vortexing.[11][12][13] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[8]

-

Incubation:

-

Flush the reaction vial with an inert gas (nitrogen or argon) and seal it tightly.[1][11]

-

Protect the reaction from light.[11]

-

Incubate the reaction mixture. Common conditions are 2 hours at room temperature or overnight at 4°C.[11][13] The optimal time and temperature may need to be determined empirically.

-

Step 4: Purification of the Peptide Conjugate

-

Removal of Excess Reagent: After the incubation period, it is essential to remove the unreacted this compound and any by-products. Several methods can be employed for purification:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying the peptide conjugate and separating it from the starting materials.[1][11]

-

Gel Filtration Chromatography: Size exclusion chromatography using columns like Zeba™ Spin desalting columns or PD MiniTrap™ G-25 can effectively separate the larger peptide conjugate from the smaller unreacted maleimide.[11]

-

Dialysis: This method is suitable for removing water-soluble maleimides, but may be less effective for those with poor aqueous solubility.[1][6]

-

Step 5: Analysis and Storage of the Conjugate

-

Characterization: The purified peptide conjugate should be analyzed to confirm successful conjugation and to determine its purity.

-

Mass Spectrometry: Techniques like MALDI-TOF or LC-MS can be used to verify the molecular weight of the conjugate, confirming the addition of the this compound moiety.

-

HPLC: Analytical HPLC can be used to assess the purity of the final product.[2]

-

-

Storage:

-

For short-term storage (up to one week), the purified conjugate can be stored at 2-8°C, protected from light.[11][12]

-

For long-term storage (up to a year), it is recommended to add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[11][12] The addition of a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also be beneficial.[12]

-

Signaling Pathway Diagram (Example Application)

In many applications, the conjugated peptide is designed to interact with a specific cellular signaling pathway. For instance, a peptide antagonist might be developed to block a receptor's interaction with its ligand, thereby inhibiting a downstream signaling cascade. The following is a generic example of a signaling pathway that could be targeted.

Caption: Example of a targeted signaling pathway.

Conclusion

The conjugation of peptides with this compound via maleimide-thiol chemistry is a robust and widely used method for creating novel biomolecules with enhanced properties. By following the detailed protocols outlined in this application note and carefully controlling the reaction conditions, researchers can achieve high conjugation efficiencies and obtain purified conjugates suitable for a wide range of applications in research, diagnostics, and drug development.

References

- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 3-Maleimidopropanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]